1-(Ethenesulfonyl)piperazine
Description
1-(Ethenesulfonyl)piperazine is a piperazine derivative functionalized with an ethenesulfonyl group (–SO₂–CH₂–CH₂) at the nitrogen position. Piperazine derivatives are renowned for their structural versatility, enabling diverse pharmacological and chemical applications. The ethenesulfonyl moiety introduces unique electronic and steric properties, distinguishing it from other sulfonyl-substituted piperazines such as 1-(methylsulfonyl)piperazine or 1-(phenylsulfonyl)piperazine.
Properties
CAS No. |
216955-53-2 |
|---|---|
Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-ethenylsulfonylpiperazine |
InChI |
InChI=1S/C6H12N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h2,7H,1,3-6H2 |
InChI Key |
ORSQVUVGCVHWKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)N1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine derivatives differ primarily in their substituents, which dictate their biological and chemical behavior:
Chemical Reactivity and Stability
- Synthetic Accessibility :
- Oxidative Transformation: The piperazine ring is susceptible to oxidation, particularly at the N-dealkylation site. Manganese oxide (MnO₂) oxidizes fluoroquinolones via their piperazine moiety, leading to dealkylation and hydroxylation . Ethenesulfonyl Impact: The conjugated double bond in ethenesulfonyl may stabilize the molecule against oxidation compared to alkylsulfonyl derivatives.
Pharmacokinetics and Metabolism
- Metabolic Pathways :
- Arylpiperazines undergo CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are further metabolized by CYP2D6 to hydroxylated metabolites .
- TFMPP and mCPP exhibit variable brain-to-blood concentration ratios due to individual CYP polymorphisms .
- Ethenesulfonyl Consideration: The sulfonyl group may reduce metabolic degradation, enhancing bioavailability compared to alkyl or aryl analogs.
Physicochemical Properties
- Solubility and Stability: 1-(2-Hydroxyethyl)piperazine derivatives (e.g., HEHPP) are water-soluble (miscible in H₂O/ethanol) with pKa values ~3.7–8.0, ideal for industrial applications like SO₂ absorption . 1-(Methoxyphenyl)piperazine and 1-(chlorophenyl)piperazine exhibit distinct UV-Vis spectra due to substituent-dependent electronic transitions . Ethenesulfonyl Prediction: The polar sulfonyl group likely enhances aqueous solubility, while the ethenyl group may reduce crystallinity compared to phenyl analogs.
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